molecular formula Nb3Pb B14718425 CID 71352152 CAS No. 12034-94-5

CID 71352152

Cat. No.: B14718425
CAS No.: 12034-94-5
M. Wt: 486 g/mol
InChI Key: NUFQMXXHXIIOEH-UHFFFAOYSA-N
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Description

CID 71352152 is a chemical compound referenced in studies involving chromatographic and spectroscopic analyses. The compound is likely a constituent of a citrus essential oil (CIEO), as it was analyzed alongside volatile fractions in distillation studies. Its identification relies on molecular fragmentation patterns and retention indices, which are critical for distinguishing it from co-eluting compounds in complex mixtures .

Properties

CAS No.

12034-94-5

Molecular Formula

Nb3Pb

Molecular Weight

486 g/mol

InChI

InChI=1S/3Nb.Pb

InChI Key

NUFQMXXHXIIOEH-UHFFFAOYSA-N

Canonical SMILES

[Nb].[Nb].[Nb].[Pb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 71352152 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. Common methods include the use of specific catalysts, solvents, and controlled temperature and pressure conditions to achieve the desired chemical transformation.

Industrial Production Methods: Industrial production of CID 71352152 often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: CID 71352152 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformation.

Common Reagents and Conditions: Common reagents used in the reactions of CID 71352152 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and selectivity.

Major Products Formed: The major products formed from the reactions of CID 71352152 depend on the type of reaction and the reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.

Scientific Research Applications

CID 71352152 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it may be used as a probe to study specific biochemical pathways. In medicine, CID 71352152 could be investigated for its potential therapeutic effects. In industry, it may be used in the production of specialized materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 71352152 involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to the desired biological or chemical effects. The detailed mechanism of action is often elucidated through experimental studies and computational modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, general methodologies for comparing compounds with similar functional groups, molecular weights, or bioactivities can be inferred from the literature. For instance:

Table 1: Key Physicochemical and Functional Comparisons

Property CID 71352152 (Inferred) Oscillatoxin D (CID: 101283546) 7-Bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9)
Molecular Formula Not explicitly stated C₃₃H₅₄O₈ C₉H₅BrO₂S
Molecular Weight Not explicitly stated 594.77 g/mol 257.10 g/mol
Key Functional Groups Likely terpenoid derivatives Epoxide, ester, polyether Bromothiophene, carboxylic acid
Analytical Methods GC-MS, vacuum distillation NMR, X-ray crystallography LC-ESI-MS, chromatographic purity
Bioactivity Not reported Cytotoxic (marine toxin) Enzyme inhibition (CYP1A2)

Structural and Functional Insights

Oscillatoxin Derivatives : CID 71352152 may share structural motifs with oscillatoxin D (CID: 101283546), such as polyether backbones or ester groups, which are common in marine toxins. However, oscillatoxin derivatives exhibit cytotoxic properties, while CID 71352152’s bioactivity remains uncharacterized .

Halogenated Aromatics: Compounds like 7-bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9) demonstrate how halogenation (e.g., bromine) enhances electrophilic reactivity and enzyme inhibition. If CID 71352152 contains halogens, its chemical behavior in GC-MS (e.g., fragmentation patterns) would differ significantly from non-halogenated analogs .

Terpenoid vs. Alkaloid Scaffolds: Unlike oscillatoxins (polyketide-terpenoid hybrids) or benzo[b]thiophenes (aromatic heterocycles), CID 71352152’s inferred terpenoid nature suggests volatility and solubility profiles distinct from nitrogen-containing alkaloids or polar sulfonic acids .

Research Findings and Methodological Considerations

Chromatographic Behavior: CID 71352152 was isolated via vacuum distillation of CIEO, indicating moderate volatility. Its retention time in GC-MS (Figure 1B, ) suggests a boiling point range comparable to monoterpenes (e.g., limonene) but distinct from sesquiterpenes or diterpenes .

Spectroscopic Identification: The mass spectrum of CID 71352152 (Figure 1D, ) likely shows fragment ions corresponding to hydrocarbon losses (e.g., m/z 136 for limonene derivatives), aiding differentiation from oxygenated terpenoids like linalool or citral.

Purity and Stability: Fractionation data (Figure 1C, ) imply CID 71352152 is a minor component (<5% in most fractions), requiring advanced purification techniques (e.g., preparative HPLC) for further study.

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